molecular formula C18H17NO3 B6379012 2-Formyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% CAS No. 1261953-81-4

2-Formyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%

Cat. No. B6379012
CAS RN: 1261953-81-4
M. Wt: 295.3 g/mol
InChI Key: QZGAZUXCHFBDQQ-UHFFFAOYSA-N
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Description

2-Formyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (2F4PCP95) is an organic compound with a wide range of applications in the scientific and medical fields. It is a highly versatile and useful compound, with a wide range of applications in both laboratory experiments and clinical research. It has been used in a variety of different research applications, including synthesis, drug development, and medical imaging.

Mechanism of Action

2-Formyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% binds to certain proteins in the body, such as enzymes, receptors, and transporters. This binding allows the compound to interact with the protein, which can then lead to a variety of different effects. For example, it can activate or inhibit certain enzymes, which can then lead to the production of other molecules or the inhibition of certain processes. Additionally, it can bind to receptors, which can lead to the activation or inhibition of certain signaling pathways.
Biochemical and Physiological Effects
2-Formyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. This can lead to the inhibition of certain processes, such as cell growth and differentiation. Additionally, it can interact with certain receptors, leading to the activation or inhibition of certain signaling pathways. This can lead to a variety of different effects, such as changes in hormone levels, changes in gene expression, and changes in cell behavior.

Advantages and Limitations for Lab Experiments

2-Formyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a convenient reagent for a wide range of experiments. Additionally, it can be used in a variety of different experiments, such as drug development, medical imaging, and the synthesis of other organic compounds. However, there are some limitations to its use. For example, it is not water soluble, so it cannot be used in experiments involving aqueous solutions. Additionally, it is not very stable, so it must be used quickly after synthesis.

Future Directions

There are a variety of potential future directions for 2-Formyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. One potential direction is to further explore its potential as a drug development reagent. Additionally, it could be used in the synthesis of other organic compounds, such as antibiotics, hormones, and other drugs. It could also be used to develop new imaging techniques, such as PET scans, to detect the presence of certain proteins in the body. Additionally, it could be used to explore the biochemical and physiological effects of different signaling pathways. Finally, it could be used to develop new methods for synthesizing other organic compounds.

Synthesis Methods

2-Formyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is synthesized through a process known as the Grignard reaction. In this reaction, a metal halide, such as magnesium chloride, is reacted with an organic compound, such as 2-Formyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, to produce an organometallic compound. This reaction is often performed in an inert atmosphere, such as under nitrogen or argon, to prevent the reaction from being inhibited by oxygen. The reaction is typically conducted at temperatures between -78°C and -90°C, and the reaction is usually complete within one hour.

Scientific Research Applications

2-Formyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in drug development, as a reagent for the synthesis of other organic compounds, and as a ligand for binding to proteins. It has also been used in medical imaging, as it can be used to detect the presence of certain proteins in the body. Additionally, it has been used in the synthesis of other organic compounds, such as antibiotics, hormones, and other drugs.

properties

IUPAC Name

2-hydroxy-5-[3-(pyrrolidine-1-carbonyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-12-16-11-14(6-7-17(16)21)13-4-3-5-15(10-13)18(22)19-8-1-2-9-19/h3-7,10-12,21H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGAZUXCHFBDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685366
Record name 4-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-4-(3-pyrrolidinylcarbonylphenyl)phenol

CAS RN

1261953-81-4
Record name 4-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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